molecular formula C12H20N2O2S2 B2735954 3-[2-Methoxy-4-(methylsulfanyl)butyl]-1-[(thiophen-2-yl)methyl]urea CAS No. 2310122-91-7

3-[2-Methoxy-4-(methylsulfanyl)butyl]-1-[(thiophen-2-yl)methyl]urea

Cat. No.: B2735954
CAS No.: 2310122-91-7
M. Wt: 288.42
InChI Key: WYOAXLPJBLZLHD-UHFFFAOYSA-N
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Description

3-[2-Methoxy-4-(methylsulfanyl)butyl]-1-[(thiophen-2-yl)methyl]urea is a complex organic compound that features a unique combination of functional groups, including a methoxy group, a methylsulfanyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Methoxy-4-(methylsulfanyl)butyl]-1-[(thiophen-2-yl)methyl]urea typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which can be functionalized through various substitution reactions. The methoxy and methylsulfanyl groups are introduced through nucleophilic substitution reactions, often using reagents like methanol and methylthiol. The final step involves the formation of the urea linkage, which can be achieved through the reaction of an isocyanate with an amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[2-Methoxy-4-(methylsulfanyl)butyl]-1-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which may affect the thiophene ring or the urea linkage.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Strong bases (e.g., sodium hydride), acids (e.g., hydrochloric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiophene derivatives, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-Methoxy-4-(methylsulfanyl)butyl]-1-[(thiophen-2-yl)methyl]urea has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, offering versatility in functional group transformations.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[2-Methoxy-4-(methylsulfanyl)butyl]-1-[(thiophen-2-yl)methyl]urea depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The thiophene ring and urea linkage are often involved in hydrogen bonding and π-π interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiourea Derivatives: Compounds with similar urea linkages but different substituents.

    Methoxy-Substituted Thiophenes: Compounds with methoxy groups on the thiophene ring.

    Methylsulfanyl-Substituted Compounds: Compounds with methylsulfanyl groups on various aromatic rings.

Uniqueness

3-[2-Methoxy-4-(methylsulfanyl)butyl]-1-[(thiophen-2-yl)methyl]urea is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and methylsulfanyl groups, along with the thiophene ring, allows for diverse chemical transformations and interactions, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

1-(2-methoxy-4-methylsulfanylbutyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S2/c1-16-10(5-7-17-2)8-13-12(15)14-9-11-4-3-6-18-11/h3-4,6,10H,5,7-9H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOAXLPJBLZLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CNC(=O)NCC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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